molecular formula C11H10N2O3S2 B1597916 1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 265126-44-1

1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one

Cat. No. B1597916
M. Wt: 282.3 g/mol
InChI Key: KHJRGSODEFTCFO-UHFFFAOYSA-N
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Description

“1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one” is a chemical compound with the CAS number 265126-44-1 . It is also known by its IUPAC name, "1-[2-(pyridin-2-ylsulfonylmethyl)-1,3-thiazol-4-yl]ethanone" .


Molecular Structure Analysis

The molecular formula of this compound is C11H10N2O3S2 . Its structure includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.34 . It has a boiling point of 518.3ºC at 760mmHg and a density of 1.416g/cm3 .

Safety And Hazards

According to the safety data sheet, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[2-(pyridin-2-ylsulfonylmethyl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-8(14)9-6-17-10(13-9)7-18(15,16)11-4-2-3-5-12-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRGSODEFTCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)CS(=O)(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372543
Record name 1-{2-[(2-pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one

CAS RN

265126-44-1
Record name 1-{2-[(2-pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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